molecular formula C22H25ClN6O B2575718 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291837-11-0

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2575718
CAS RN: 1291837-11-0
M. Wt: 424.93
InChI Key: HBKTUXUNQQIVGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and 1,2,3-triazole rings are likely to contribute to the rigidity of the molecule, while the various substituents may influence its overall shape and polarity .


Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the presence of the various functional groups. For example, the amine group may act as a nucleophile in reactions, while the carbonyl group could be involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the nature of its substituents. These could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including those with piperazine components, have been synthesized and found to possess significant antimicrobial activities. For example, compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines, including those with a structure resembling the query compound, showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antihypertensive Agents

Compounds structurally related, specifically 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, have been synthesized and evaluated for antihypertensive and diuretic activity in spontaneously hypertensive rats. This indicates potential cardiovascular applications (Meyer et al., 1989).

Anticancer Activities

Novel carbazole derivatives, including those with piperazine and 1,3,4-oxadiazol-2-amine groups, have been synthesized and evaluated for their anticancer activities. Certain derivatives showed significant activity against human breast cancer cell lines, hinting at potential applications in cancer research (Sharma et al., 2014).

Melanocortin Receptor Ligands

Piperazine analogues of small-molecule agonists for melanocortin receptors were synthesized and evaluated, indicating potential applications in the study of obesity, erectile dysfunction, and other conditions related to melanocortin receptor activity (Mutulis et al., 2004).

Antitumor Activity

A novel series of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against CDC25B, a target relevant in cancer research. This indicates the potential use of related compounds in developing antitumor therapies (Ding et al., 2016).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of functional groups commonly found in medicinal compounds, it could be of interest in drug discovery and development .

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O/c1-3-16-5-8-18(9-6-16)24-21-20(25-27-26-21)22(30)29-12-10-28(11-13-29)19-14-17(23)7-4-15(19)2/h4-9,14,20-21,24-27H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDSKQIQQVXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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